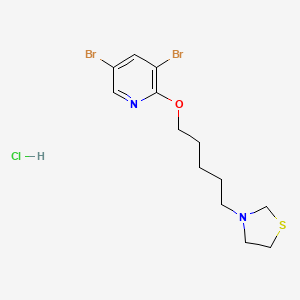![molecular formula C15H33NSi B14674258 1-{[Dibutyl(methyl)silyl]methyl}piperidine CAS No. 37907-62-3](/img/structure/B14674258.png)
1-{[Dibutyl(methyl)silyl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[Dibutyl(methyl)silyl]methyl}piperidine is an organic compound with the molecular formula C15H33NSi. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a silyl group, which is a silicon-containing functional group, attached to the piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
The synthesis of 1-{[Dibutyl(methyl)silyl]methyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and a silylating agent such as dibutyl(methyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with dibutyl(methyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by distillation or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-{[Dibutyl(methyl)silyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction yields.
科学的研究の応用
1-{[Dibutyl(methyl)silyl]methyl}piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to piperidine-based drugs.
作用機序
The mechanism of action of 1-{[Dibutyl(methyl)silyl]methyl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to specific biological effects .
類似化合物との比較
1-{[Dibutyl(methyl)silyl]methyl}piperidine can be compared with other silyl-substituted piperidines and piperidine derivatives:
特性
CAS番号 |
37907-62-3 |
|---|---|
分子式 |
C15H33NSi |
分子量 |
255.51 g/mol |
IUPAC名 |
dibutyl-methyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H33NSi/c1-4-6-13-17(3,14-7-5-2)15-16-11-9-8-10-12-16/h4-15H2,1-3H3 |
InChIキー |
ZXIXBBVTROTCFX-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(CCCC)CN1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)









